
Luteolin-7-o-glucuronide
描述
6-{[2-(3, 4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}-3, 4, 5-trihydroxyoxane-2-carboxylic acid, also known as luteolin-7-glucuronide, belongs to the class of organic compounds known as flavonoid-7-o-glucuronides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to glucuronic acid at the C7-position. 6-{[2-(3, 4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}-3, 4, 5-trihydroxyoxane-2-carboxylic acid is slightly soluble (in water) and a moderately acidic compound (based on its pKa).
科学研究应用
Anti-inflammatory Effects
Recent studies have demonstrated the efficacy of L7Gn in reducing inflammation, particularly in respiratory conditions. A notable study investigated the effects of aerosol inhalation of L7Gn in an acute lung injury model induced by lipopolysaccharide (LPS). The findings revealed that L7Gn significantly reduced pulmonary injury by inhibiting inflammatory infiltration and enhancing lung function. The compound was shown to downregulate key components of the NLRP3 inflammasome, which is crucial in mediating inflammatory responses .
Key Findings:
- Mechanism : Inhibition of NLRP3 inflammasome activation.
- Model : Acute lung injury rat model.
- Outcome : Reduced lung damage and improved function.
Antioxidant Properties
L7Gn exhibits potent antioxidant activity, contributing to its therapeutic potential in oxidative stress-related diseases. Research indicates that flavonoids like L7Gn can scavenge free radicals and reduce oxidative damage, which is linked to various health conditions, including cancer and neurodegenerative diseases .
Antioxidant Activity Data:
Compound | IC50 Value (µM) |
---|---|
This compound | 19.90 |
Luteolin-7-O-glucoside | 20.24 |
Neuroprotective Effects
L7Gn has been studied for its neuroprotective properties, particularly in models of stress-induced depression. A study highlighted that treatment with L7Gn improved depression-like behaviors in rats subjected to sleep deprivation stress. The mechanism involved the activation of the BDNF/TrkB signaling pathway, which is critical for neuronal survival and function .
Neuroprotective Mechanism:
- Pathway : BDNF/TrkB/ERK/CREB signaling.
- Behavioral Tests : Tail suspension test and forced swimming test.
- Outcome : Improved stress coping behaviors.
Antialgal Applications
This compound has shown promise as an algistatic agent against harmful algal blooms (HABs). Its antimicrobial properties make it a candidate for controlling algal proliferation, although further research is needed to elucidate the specific mechanisms involved .
Antialgal Activity Overview:
- Application : Control of harmful algal blooms.
- Properties : Anti-microbial and antioxidant.
Therapeutic Potential in Eye Injuries
Emerging research suggests that L7Gn may also be beneficial in treating retinal injuries caused by blue light exposure. This application highlights its potential role in ocular health, particularly for preventing light-induced damage .
常见问题
Q. Basic: How should researchers prepare stable L7Gn stock solutions for in vivo studies?
Answer:
L7Gn solubility varies significantly depending on solvent composition. For in vivo applications:
- DMSO-based formulations : Dissolve ≥2.08 mg/mL (4.50 mM) in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline, ensuring sequential addition and vortexing for clarity .
- Corn oil formulations : Use 10% DMSO + 90% corn oil for lipid-compatible delivery .
- Validation : Confirm solubility via dynamic light scattering or UV-Vis spectrophotometry to avoid precipitation. Always test stability under experimental storage conditions (e.g., 4°C, light protection) .
Q. Basic: Which plant sources and extraction methods yield high-purity L7Gn for research?
Answer:
- Optimal sources : Perilla frutescens (60% ethanol extract yields 103.61 μg/mL), Salvia aratocensis (25.3 mg/g in pre-distillation material), and Cardiospermum halicacabum .
- Extraction : Use HPLC-validated protocols with 60% ethanol for polar glycosides. For quantification, employ HPLC-DAD/MS with linearity (R² >0.9993) and detection limits of 4.48–5.41 μg/mL .
Q. Advanced: What in vitro models are suitable for studying L7Gn’s anti-inflammatory mechanisms?
Answer:
- LPS-stimulated macrophages : Use murine RAW 264.7 macrophages to assess TAK1 inhibition and Nrf2 activation via ELISA (pro-inflammatory cytokines) and Western blot (Nrf2 nuclear translocation) .
- Dose optimization : Start with 10–40 µM, as higher doses (e.g., 40 µM) show no cytotoxicity in human lymphocytes . Include controls for ROS scavenging (e.g., DPPH assay) .
Q. Advanced: How to validate BDNF signaling activation in L7Gn’s antidepressant effects?
Answer:
- Behavioral models : Use sleep deprivation (SD) stress in mice, followed by tail suspension and forced swimming tests .
- Molecular assays : Measure hippocampal BDNF mRNA/protein via qRT-PCR and Western blot. Confirm downstream TrkB/ERK/CREB phosphorylation. Correlate with reduced corticosterone (ELISA) and pro-inflammatory cytokines (e.g., IL-6, TNF-α) .
Q. Methodological: How to address co-elution challenges in LC/MS quantification of L7Gn?
Answer:
- Chromatographic optimization : Use USP-recommended gradients (e.g., 0.1% formic acid in water/acetonitrile) to separate co-eluting flavonoids like quercetin-3-O-glucuronide .
- Validation : Perform spike-and-recovery tests with reference standards. Employ high-resolution MS (HRMS) for accurate mass identification .
Q. Advanced: What experimental designs elucidate L7Gn’s role in the RIP3/MLKL pathway during cerebral ischemia?
Answer:
- OGD/MCAO models : Use oxygen-glucose deprivation (OGD) in primary cortical neurons and middle cerebral artery occlusion (MCAO) in rats .
- Assays : Measure intracellular Ca²⁺ overload (Fluo-4 AM), ATP depletion (luciferase assay), and mitochondrial membrane potential (JC-1 dye). Validate RIP3/MLKL inhibition via Western blot and molecular docking (e.g., AutoDock Vina for binding affinity to RIP3) .
Q. Contradictions: How to resolve discrepancies in quantifying co-eluted flavonoids like L7Gn and quercetin derivatives?
Answer:
- Peak deconvolution : Apply orthogonal methods (e.g., DAD spectral analysis at 280 nm vs. 320 nm) to distinguish overlapping peaks .
- Cross-validation : Use enzymatic hydrolysis (β-glucuronidase) to confirm L7Gn specificity. Report summed concentrations if separation is infeasible, as in red lettuce studies .
Q. Advanced: How can network pharmacology identify L7Gn’s multi-target mechanisms in cardiovascular diseases?
Answer:
- C-T-P networks : Construct compound-target-pathway networks using tools like STRING or Cytoscape. Prioritize nodes (e.g., IL-6, TNF-α, EGFR) via topological analysis .
- Validation : Test predicted targets in ex vivo models (e.g., aortic ring assays for vasodilation) .
Q. Toxicology: What assays assess L7Gn’s safety profile in diverse cell lines?
Answer:
- MTT/LDH assays : Screen cytotoxicity in human lymphocytes (safe up to 40 µM) and murine macrophages .
- Genotoxicity : Use comet assays to evaluate DNA damage protection against toxins like aflatoxin B1 .
Q. Methodological: How to select assays for L7Gn’s antioxidant activity (e.g., DPPH vs. Nrf2 activation)?
Answer:
属性
IUPAC Name |
6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUOKLTVXQRUSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。